2-[4-[(4-Imidazol-1-ylbenzoyl)amino]oxan-4-yl]acetic acid
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Overview
Description
2-[4-[(4-Imidazol-1-ylbenzoyl)amino]oxan-4-yl]acetic acid is a complex organic compound that features an imidazole ring, a benzoyl group, and an oxane ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Imidazol-1-ylbenzoyl)amino]oxan-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Coupling of the Oxane and Imidazole Derivatives: The final step involves coupling the oxane derivative with the imidazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can handle larger volumes of reactants .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Imidazol-1-ylbenzoyl)amino]oxan-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Benzyl derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
2-[4-[(4-Imidazol-1-ylbenzoyl)amino]oxan-4-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-[(4-Imidazol-1-ylbenzoyl)amino]oxan-4-yl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
2-[4-[(4-Imidazol-1-ylbenzoyl)amino]oxan-4-yl]acetic acid is unique due to the presence of both an oxane ring and an imidazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
2-[4-[(4-imidazol-1-ylbenzoyl)amino]oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-15(22)11-17(5-9-24-10-6-17)19-16(23)13-1-3-14(4-2-13)20-8-7-18-12-20/h1-4,7-8,12H,5-6,9-11H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGLVGXUMMJHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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